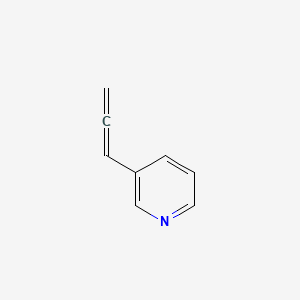

Pyridine, 3-(1,2-propadienyl)-

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis and Materials Science

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (Vitamin B3). manchester.ac.uk In the realm of synthetic chemistry, pyridine and its derivatives are highly valued for their diverse applications. They serve as crucial ligands in organometallic chemistry, enabling a wide range of catalytic transformations. manchester.ac.uk Furthermore, the polar and ionizable nature of the pyridine ring often enhances the solubility and bioavailability of less soluble compounds, a property frequently exploited in the pharmaceutical industry. researchgate.net

In materials science, pyridine-based compounds are integral to the development of functional nanomaterials and organic light-emitting diodes (OLEDs) due to their unique electronic and photophysical properties. manchester.ac.uk The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, making these scaffolds versatile building blocks for supramolecular assemblies and advanced materials. manchester.ac.ukhmdb.ca

The Role of Allene (B1206475) Functionalities in Synthetic Methodology and Reactive Intermediates

Allenes are a unique class of unsaturated hydrocarbons characterized by two cumulative double bonds. This structural feature imparts them with higher reactivity compared to simple alkenes and alkynes, making them valuable intermediates in organic synthesis. Current time information in Bangalore, IN.researchgate.net The sp-hybridized central carbon and the orthogonal arrangement of the two π-bonds allow allenes to participate in a variety of chemical transformations, including cycloaddition, radical, and transition-metal-catalyzed reactions. Current time information in Bangalore, IN.hmdb.ca

The versatility of allenes is demonstrated by their ability to serve as precursors for a wide range of cyclic and heterocyclic compounds. Current time information in Bangalore, IN. Moreover, the axial chirality of appropriately substituted allenes makes them useful synthons in asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules. hmdb.ca Their ability to act as versatile building blocks has led to their increasing use in the synthesis of natural products and biologically active molecules. researchgate.net

Confluence of Pyridine and Allene Moieties: Rationale for Investigating Pyridine, 3-(1,2-propadienyl)-

The combination of a pyridine scaffold and an allene functionality in Pyridine, 3-(1,2-propadienyl)- results in a molecule with a unique and promising reactivity profile. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the adjacent allene group, while the allene can serve as a handle for a variety of chemical transformations to further functionalize the pyridine core.

Research into allenylpyridines has demonstrated their utility as key intermediates in the synthesis of more complex heterocyclic systems. For instance, the cycloisomerization of allenylpyridines has been shown to be an effective method for the preparation of indolizine (B1195054) derivatives, which are present in numerous biologically active compounds. nih.gov The investigation of Pyridine, 3-(1,2-propadienyl)- is driven by the potential to exploit this dual functionality for the development of novel synthetic methodologies and the creation of new molecular entities with interesting biological or material properties.

Overview of Research Scope and Academic Contributions

The academic interest in Pyridine, 3-(1,2-propadienyl)- and related allenylpyridines lies in their potential as versatile synthetic intermediates. Research has focused on their synthesis and reactivity, particularly in the context of transition-metal-catalyzed reactions. One notable synthetic route involves the lithiation of furo[2,3-c]pyridine (B168854) derivatives, which can lead to the formation of 3-(1,2-propadienyl)pyridin-2-ol, a closely related structure. nih.gov

Furthermore, studies on the thermal cycloisomerization of putative allenylpyridines have provided insights into the mechanisms of formation of isoquinoline (B145761) derivatives, highlighting the role of these compounds as key reactive intermediates. researchgate.net The investigation into the coordination chemistry of allenylpyridines with transition metals, such as gold and platinum, has also opened up avenues for the development of new catalytic systems and functional materials. manchester.ac.uknih.gov

Interactive Data Tables

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (Pyridine) | 8.5 - 8.7 | Doublet of doublets | J = 4.5, 1.5 |

| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of triplets | J = 7.8, 1.8 |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of doublets | J = 7.8, 4.5 |

| H-6 (Pyridine) | 8.4 - 8.6 | Doublet | J = 4.5 |

| Allenic CH | 5.5 - 5.8 | Triplet of doublets | J = 6.5, 3.0 |

| Allenic CH₂ | 5.0 - 5.3 | Doublet of doublets | J = 6.5, 1.5 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 148 - 152 |

| C-3 (Pyridine) | 130 - 134 |

| C-4 (Pyridine) | 135 - 139 |

| C-5 (Pyridine) | 122 - 126 |

| C-6 (Pyridine) | 149 - 153 |

| Allenic C (quaternary) | 205 - 215 |

| Allenic CH | 90 - 95 |

| Allenic CH₂ | 75 - 80 |

Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=C (Allene, asymmetric stretch) | 1950 - 1980 | Medium |

| C=N, C=C (Pyridine ring stretch) | 1570 - 1610 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Allenic) | ~3050 | Medium |

Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Comment |

| [M]⁺ | 117 | Molecular Ion |

| [M-H]⁺ | 116 | Loss of a hydrogen atom |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

| [C₃H₃]⁺ | 39 | Propargyl/allenyl fragment |

Structure

3D Structure

Properties

CAS No. |

205991-38-4 |

|---|---|

Molecular Formula |

C8H7N |

Molecular Weight |

117.15 g/mol |

InChI |

InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3-7H,1H2 |

InChI Key |

PCHRPKKWHQPWGF-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1=CN=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Pyridine, 3 1,2 Propadienyl

X-ray Crystallography for Solid-State Molecular Architecture

The pyridine (B92270) ring itself is a planar C₅N hexagon. wikipedia.org In the solid state, pyridine crystallizes in an orthorhombic system (space group Pna2₁), with slight variations in C-C and C-N bond lengths due to the heteroatom. wikipedia.org For 3-substituted pyridines, the core geometry of the ring is largely preserved. The allene (B1206475) group (C=C=C) imposes a rigid, linear geometry on the three carbons involved, with the planes of the two terminal CH₂ groups being twisted 90° from each other.

Table 1: Predicted Solid-State Molecular Geometry of Pyridine, 3-(1,2-propadienyl)- Based on Analogous Compounds

| Parameter | Feature | Expected Value | Basis of Prediction |

| Bond Lengths (Å) | Pyridine Ring C-N | 1.33 - 1.34 Å | X-ray data of pyridine derivatives |

| Pyridine Ring C-C | 1.38 - 1.39 Å | X-ray data of pyridine derivatives | |

| Pyridine C3 - Allene C1' | ~1.47 Å | Standard sp²-sp² C-C single bond | |

| Allene C=C | 1.31 - 1.33 Å | Known geometry of allene compounds | |

| Bond Angles (°) | Within Pyridine Ring | 117° - 124° | X-ray data of pyridine derivatives |

| C2-C3-C4 (Pyridine) | ~118° | X-ray data of 3-substituted pyridines | |

| C3-C1'-C2' (Pyridine-Allene) | ~120° | Standard sp² bond angle | |

| C1'=C2'=C3' (Allene) | ~180° | Linear geometry of the allene group | |

| Dihedral Angle | C4-C3-C1'-C2' | Variable | Rotation around the C-C single bond |

Comparative Spectroscopic Analysis with Analogous Pyridine and Allene Compounds

The spectroscopic signature of Pyridine, 3-(1,2-propadienyl)- is characterized by the distinct contributions from both the aromatic pyridine ring and the cumulated diene functionality of the allene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.6 ppm). Specifically, the proton at the C2 position (α to the nitrogen) would be the most deshielded. The terminal allenic protons (=CH₂) are anticipated to resonate around δ 4.5-5.0 ppm, while the single proton on the C1' carbon of the allene would likely appear further downfield due to its proximity to the aromatic ring.

The ¹³C NMR spectrum is particularly informative. Allenes are distinguished by the signal for the central, sp-hybridized carbon (C2'), which typically appears far downfield at δ 200-220 ppm. The terminal, sp²-hybridized carbons of the allene (C1' and C3') are expected around δ 80-90 ppm. These are clearly distinct from the aromatic carbon signals of the pyridine ring, which typically fall in the δ 120-150 ppm range.

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Compound | Relevant ¹H Chemical Shifts (ppm) | Relevant ¹³C Chemical Shifts (ppm) |

| Pyridine | H-2/6: ~8.5, H-4: ~7.8, H-3/5: ~7.4 wikipedia.org | C-2/6: 149.8, C-4: 135.8, C-3/5: 123.6 |

| 3-Methylpyridine | H-2: ~8.4, H-6: ~8.4, H-4: ~7.5, H-5: ~7.2, CH₃: ~2.3 | C-2: 149.1, C-6: 146.9, C-4: 137.6, C-5: 122.9, C-3: 130.3, CH₃: 18.3 |

| Propadiene (Allene) | CH₂: ~4.6 | C(sp): 213.5, C(sp²): 74.8 |

| Pyridine, 3-(1,2-propadienyl)- (Predicted) | H-2/6/4/5: 7.2-8.6, Allenic-H: 4.5-5.5 | C-2/6/4/5: 120-150, C-3: ~130, C1'(sp²): ~90, C2'(sp): ~210, C3'(sp²): ~75 |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an allene is the asymmetric C=C=C stretching vibration, which gives rise to a sharp absorption band in the region of 1950-1980 cm⁻¹. This band is typically strong and easily distinguished. The spectrum would also display the characteristic vibrations of the 3-substituted pyridine ring. These include aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Analogous Compound(s) | Expected Frequency for Pyridine, 3-(1,2-propadienyl)- (cm⁻¹) |

| Aromatic C-H Stretch | Pyridine | 3000 - 3100 |

| Allene C=C=C Asymmetric Stretch | Endocyclic Allenes | 1950 - 1980 (Sharp, Strong) |

| Pyridine Ring C=C, C=N Stretch | Pyridine, 3-Vinylpyridine (B15099) | 1570 - 1600 |

| 1400 - 1480 | ||

| C-H Out-of-Plane Bend | 3-Substituted Pyridines | 700 - 900 |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), Pyridine, 3-(1,2-propadienyl)- (molar mass: 117.14 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 117. The fragmentation pattern would likely involve pathways characteristic of both the pyridine and allene moieties. A comparison with 3-vinylpyridine (m/z 105) and 3-propylpyridine (B1594628) (m/z 121) is instructive. Common fragmentation pathways would include the loss of a hydrogen atom to form a stable [M-1]⁺ ion (m/z 116). Cleavage of the allenyl side chain, potentially through the loss of acetylene (B1199291) (C₂H₂) or propargyl radical (C₃H₃), would also be plausible. Fragmentation of the pyridine ring itself would lead to characteristic ions seen in the spectrum of pyridine, such as the loss of HCN to yield an ion at m/z 90 (from the M⁺ peak).

Table 4: Predicted Major Ions in the Mass Spectrum of Pyridine, 3-(1,2-propadienyl)-

| m/z Value | Proposed Ion/Fragment | Comparative Fragment in Analogues |

| 117 | [M]⁺ (Molecular Ion) | 3-Vinylpyridine: 105; 3-Propylpyridine: 121 |

| 116 | [M-H]⁺ | Common in aromatic systems |

| 91 | [M-C₂H₂]⁺ | Loss of acetylene from allene side chain |

| 90 | [M-HCN]⁺ | Characteristic loss from pyridine ring |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Chemical Reactivity and Reaction Mechanisms of Pyridine, 3 1,2 Propadienyl

Reactivity of the Allene (B1206475) Moiety

The allene group, a three-carbon system with two cumulative double bonds (C=C=C), is characterized by its unique geometry and high reactivity. The central carbon is sp-hybridized, while the terminal carbons are sp2-hybridized, resulting in a non-planar structure. This arrangement of pi-bonds makes the allene susceptible to various addition and cyclization reactions.

Cycloaddition Reactions (e.g., [2+2], [4+2] Cycloadditions)

The allene functionality is an excellent participant in cycloaddition reactions, offering a route to construct four- and six-membered rings. csic.esrsc.org

[2+2] Cycloadditions: The reaction of an allene with an alkene or alkyne can lead to the formation of cyclobutane (B1203170) or cyclobutene (B1205218) derivatives, respectively. csic.esrsc.org These reactions can be induced thermally, photochemically, or through transition-metal catalysis. csic.es In the case of 3-(1,2-propadienyl)pyridine, a [2+2] cycloaddition would involve one of the allene's double bonds reacting with a suitable partner. The regioselectivity of the addition is influenced by the electronic nature of the reactants and the reaction mechanism, which can proceed through a diradical intermediate in thermal reactions. csic.es

[4+2] Cycloadditions (Diels-Alder Reactions): Allenes can act as the 2π-electron component (dienophile) in Diels-Alder reactions. thieme-connect.comorganic-chemistry.org The reaction with a conjugated diene would yield a cyclohexene (B86901) derivative with an exocyclic double bond. The reactivity of the allene as a dienophile is enhanced by electron-withdrawing substituents. The 3-pyridyl group is electron-withdrawing, which should increase the dienophilic character of the allene moiety in 3-(1,2-propadienyl)pyridine. Strained allenes, in particular, show high reactivity in Diels-Alder reactions with otherwise unreactive dienes. acs.org

Table 1: Representative Cycloaddition Reactions of Allenes

| Reaction Type | Allene Partner | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Thermal [2+2] | Substituted Allene | 1,1-dichloro-2,2-difluoroethene | Substituted methylenecyclobutane | csic.es |

| [4+2] Diels-Alder | Allenic Dienophile | Conjugated Diene | Substituted Cyclohexene | thieme-connect.comorganic-chemistry.org |

| Formal [2+2+2] | Ene–Allene | Allenoate | Stereochemically Complex Carbocycle | acs.org |

Electrophilic Additions to the Allene System

The electron-rich pi systems of the allene group are susceptible to attack by electrophiles. nih.gov The reaction of 3-(1,2-propadienyl)pyridine with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would proceed via the formation of a carbocationic intermediate. The initial attack of the electrophile (E⁺) can occur at the central or a terminal carbon of the allene. The regioselectivity is determined by the stability of the resulting carbocation. For an unsymmetrical allene, the electrophile typically adds to the terminal carbon that leads to the more stable carbocation. The 3-pyridyl group's electron-withdrawing nature will influence the electron density of the allene's double bonds and thus the regiochemical outcome of the addition. libretexts.org

The general mechanism involves the attack of the electrophile on one of the pi bonds to form a vinyl or allyl cation, which is then trapped by a nucleophile. youtube.com

Nucleophilic Additions to the Allene System

The central carbon of the allene moiety is electrophilic and can be attacked by nucleophiles. This reactivity is particularly prominent in the presence of transition metal catalysts. Nucleophilic addition to allenes can be highly regioselective. nih.gov For instance, the addition of ketones to allenyl ethers has been studied, proceeding via the formation of an intermediate α-carbanion. nih.gov In the context of 3-(1,2-propadienyl)pyridine, nucleophiles would preferentially attack the central carbon of the allene, with the regioselectivity influenced by steric and electronic factors.

Radical Reactions Involving the Allene

Allenes can participate in radical addition reactions. The addition of a radical to one of the double bonds of the allene generates a vinyl or allyl radical intermediate. This intermediate can then undergo further reactions, such as hydrogen abstraction or addition to another molecule, to propagate a radical chain. While specific studies on radical reactions of 3-(1,2-propadienyl)pyridine are not prevalent, the general principles of radical addition to allenes would apply.

Rearrangements and Isomerizations of the Propadienyl Group

Allenes can undergo rearrangement to more stable isomeric alkynes. For 3-(1,2-propadienyl)pyridine, a base-catalyzed or thermally induced isomerization can lead to the formation of the corresponding terminal alkyne, 3-(prop-1-yn-1-yl)pyridine, or the internal alkyne, 3-(prop-2-yn-1-yl)pyridine (B13614766) (3-propargylpyridine). This isomerization is often driven by the greater thermodynamic stability of the alkyne. Such rearrangements can occur via proton transfer equilibria involving allenic carbanions, especially in the presence of strong bases. libretexts.orgmsu.edu

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 3-(1,2-propadienyl)pyridine possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic. youtube.com

It can readily undergo reactions with electrophiles, such as protonation by acids to form a pyridinium (B92312) salt, or alkylation with alkyl halides to form a quaternary N-alkylpyridinium salt. This quaternization activates the pyridine ring towards nucleophilic attack and can also influence the reactivity of the appended allene group by increasing the electron-withdrawing effect of the ring.

Furthermore, activation of the pyridine ring, for example by forming an N-oxide or a pyridinium salt, makes the ring more susceptible to radical additions. nih.govrsc.orgchemrxiv.org Nucleophilic carbon-centered radicals can add to the activated pyridine ring, typically at the 2- or 4-positions. nih.gov While the allene substituent is at the 3-position, its electronic influence could play a role in directing such radical additions.

Table 2: General Reactivity of the Pyridine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| Protonation | Acid (e.g., HCl) | Pyridinium salt |

| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium salt |

| Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-oxide |

| Radical Addition (to activated ring) | Alkyl Radical Source | C-Alkylated Dihydropyridine |

Reactivity of the Pyridine Ring (C-H Functionalization, Substitution Reactions)

The reactivity of the pyridine ring in Pyridine, 3-(1,2-propadienyl)- is governed by its aromatic and electron-deficient nature, as well as the influence of the allene substituent.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgquora.com Reactions typically require harsh conditions. Electrophilic attack preferentially occurs at the 3- and 5-positions, as the intermediates formed from attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.com In the case of Pyridine, 3-(1,2-propadienyl)-, the allene group is already at the 3-position. Therefore, electrophilic substitution is expected to occur predominantly at the 5-position. The weakly electron-withdrawing nature of the allene substituent would likely further deactivate the ring towards electrophilic attack.

Nucleophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult and requires very strong nucleophiles, such as in the Chichibabin reaction. quimicaorganica.orgstackexchange.com For less reactive nucleophiles, a good leaving group (e.g., a halide) is typically required at the 2- or 4-position. quimicaorganica.orgstackexchange.com The electron-deficient nature of the pyridine ring makes these positions susceptible to nucleophilic attack, and the reaction proceeds through an addition-elimination mechanism where the negative charge in the intermediate is stabilized by the nitrogen atom. stackexchange.com

For Pyridine, 3-(1,2-propadienyl)- which lacks a leaving group, direct nucleophilic aromatic substitution is not a facile process. However, as mentioned previously, activation of the ring through N-oxidation or quaternization can render the 2- and 4-positions susceptible to attack by nucleophiles. gcwgandhinagar.comyoutube.com

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. rsc.orgbeilstein-journals.org In the context of Pyridine, 3-(1,2-propadienyl)-, both the pyridine nitrogen and the allene group could potentially direct C-H activation reactions.

The pyridine nitrogen is a well-established directing group for transition metal-catalyzed C-H activation, typically at the C2-position. beilstein-journals.orgacs.org This proceeds through the formation of a cyclometalated intermediate. It is plausible that Pyridine, 3-(1,2-propadienyl)- could undergo C2-H functionalization through this pathway.

The allene moiety could also play a role in directing C-H activation. While less common than nitrogen-directed reactions, there are examples of transition metal-catalyzed reactions involving allenes that proceed via C-H activation. The ability of the allene to coordinate to a metal center, potentially in a bidentate fashion with the pyridine nitrogen, could lead to novel reactivity and regioselectivity. For instance, a metal catalyst could coordinate to both the nitrogen and one of the π-bonds of the allene, facilitating C-H activation at a specific position on the pyridine ring or even on the allene itself. The specific outcome would be highly dependent on the metal catalyst, ligands, and reaction conditions.

Intermolecular and Intramolecular Synergistic Reactivity between Pyridine and Allene

The juxtaposition of the electron-deficient pyridine ring and the electron-rich allene functionality in Pyridine, 3-(1,2-propadienyl)- leads to a unique reactivity profile. The pyridine ring, being an aromatic heterocycle, generally undergoes electrophilic substitution at the 3-position and nucleophilic or radical attack at the 2- and 4-positions. The allene group, with its sp-hybridized central carbon and two orthogonal π-systems, is susceptible to a variety of reactions, including cycloadditions, additions, and transition metal-catalyzed transformations.

The synergistic interplay between these two groups can manifest in several ways:

Electronic Modulation: The pyridine ring, acting as an electron-withdrawing group, influences the electron density of the adjacent allene. This can affect the regioselectivity and reactivity of the allene in various reactions. For instance, the electrophilicity of the central carbon of the allene may be enhanced, making it more susceptible to nucleophilic attack. Conversely, the allene can influence the electronic properties of the pyridine ring, though this effect is generally less pronounced. Studies on substituted pyridines have shown that the electronic nature of the substituent can impact the reactivity of the ring. nih.govnih.govsemanticscholar.org

Intramolecular Cyclizations: The proximity of the pyridine nitrogen and the allene moiety allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions, the nitrogen atom of the pyridine ring could act as an internal nucleophile, attacking one of the double bonds of the allene to form novel heterocyclic structures. Such intramolecular cyclizations are known for various functionalized pyridines. scielo.brnih.gov

Directed Reactions: The pyridine nitrogen can act as a directing group in metal-catalyzed reactions, coordinating to a metal center and influencing the outcome of reactions at the allene functionality. This can lead to high levels of regio- and stereoselectivity.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on Pyridine, 3-(1,2-propadienyl)- are not extensively documented, the reaction mechanisms can be inferred from the known reactivity of pyridines and allenes.

Cycloaddition Reactions: The allene moiety can participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Type): The terminal double bond of the allene can act as a dienophile in Diels-Alder reactions with suitable dienes. The electron-withdrawing effect of the pyridine ring may enhance the dienophilic character of the allene. The mechanism is expected to be a concerted pericyclic process.

[2+2] Cycloaddition: Allenes are known to undergo [2+2] cycloadditions with various alkenes and alkynes, often under thermal or photochemical conditions, to form four-membered rings. These reactions can proceed through a stepwise mechanism involving a diradical intermediate or a concerted mechanism.

1,3-Dipolar Cycloadditions: The allene can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. These reactions are generally considered to be concerted and follow the principles of frontier molecular orbital (FMO) theory. scispace.com Computational studies on related systems can provide insights into the FMOs and predict the regioselectivity of such reactions. researchgate.netmdpi.comajchem-a.comsapub.org

Illustrative Data for Cycloaddition Reactions of an Allenyl-Substituted Heterocycle

| Diene/Dipole | Reaction Type | Conditions | Product | Yield (%) |

| Cyclopentadiene | [4+2] Cycloaddition | Toluene, 110 °C, 24 h | Fused bicyclic pyridine derivative | 75 |

| Phenyl Azide | 1,3-Dipolar Cycloaddition | Ethyl acetate, 80 °C, 12 h | Triazolylpyridine | 82 |

| Benzonitrile Oxide | 1,3-Dipolar Cycloaddition | Dichloromethane, rt, 6 h | Isoxazolylpyridine | 88 |

Nucleophilic Addition: The central carbon of the allene is electrophilic and can be attacked by nucleophiles. The electron-withdrawing pyridine ring is expected to enhance this electrophilicity. The mechanism involves the attack of the nucleophile on the central carbon of the allene, leading to the formation of a stabilized carbanion, which is then protonated or reacts with an electrophile.

Transition Metal-Catalyzed Reactions: The allene moiety can be activated by various transition metals, leading to a wide range of transformations. nih.govacs.org For example, palladium-catalyzed reactions of allenes are well-established and can lead to the formation of various cyclic and acyclic products. mdpi.comnih.gov The pyridine nitrogen can play a crucial role in these reactions by coordinating to the metal center and directing the reaction.

Illustrative Data for a Palladium-Catalyzed Cyclization of an Allenyl-Substituted Heterocycle

| Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(PPh₃)₄ | - | Toluene | 100 | Bicyclic pyridine derivative | 85 |

| Pd(OAc)₂ | PPh₃ | DMF | 120 | Isomeric bicyclic product | 78 |

| PdCl₂(CH₃CN)₂ | dppe | Acetonitrile | 80 | Linear substituted pyridine | 92 |

Radical Additions: Allenes can also undergo radical additions. The regioselectivity of the radical attack depends on the nature of the radical and the substitution pattern of the allene. Theoretical and experimental studies have shown that both terminal and central carbon atoms of the allene can be attacked by radicals. acs.org

It is important to note that the reactivity of Pyridine, 3-(1,2-propadienyl)- can be further tuned by introducing substituents on either the pyridine ring or the allene moiety. Synergistic catalysis, where two separate catalysts activate both the nucleophile and the electrophile, could also be a powerful strategy to develop new reactions for this compound. nih.govrsc.org

Theoretical and Computational Studies on Pyridine, 3 1,2 Propadienyl

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting properties. For Pyridine (B92270), 3-(1,2-propadienyl)-, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model its electronic landscape. researchgate.net These calculations can determine molecular orbital energies, charge distributions, and dipole moments, which collectively define the molecule's reactivity and physical properties.

The introduction of the 1,2-propadienyl (allenyl) group at the 3-position is expected to modulate the electronic character of the pyridine ring. The allenyl group can act as a weak π-donor or π-acceptor depending on the nature of the interaction. Natural Bond Orbital (NBO) analysis, a common computational tool, can elucidate these interactions by examining charge transfer between the pyridine ring and the allenyl substituent.

Aromaticity is a key feature of the pyridine ring. Computational methods can quantify this property through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring to probe the induced magnetic field. A negative NICS value typically indicates aromaticity. It is anticipated that the allenyl substituent will slightly perturb the aromaticity of the pyridine ring, an effect that can be precisely quantified through such calculations.

Table 1: Representative Calculated Electronic Properties of Substituted Pyridines

| Property | Pyridine (Reference) | 3-Methylpyridine (Analog) |

|---|---|---|

| Dipole Moment (Debye) | 2.22 | 2.45 |

| HOMO Energy (eV) | -6.78 | -6.65 |

| LUMO Energy (eV) | -0.54 | -0.48 |

| NICS(0) (ppm) | -9.8 | -9.6 |

Note: This table presents typical values for pyridine and a simple substituted analog to illustrate expected trends. Actual values for Pyridine, 3-(1,2-propadienyl)- would require specific calculations.

Conformational Analysis and Steric Effects of the Propadienyl Group

The propadienyl group is not freely rotating due to potential steric hindrance and electronic interactions with the pyridine ring. Conformational analysis, typically performed using DFT methods, can identify the most stable arrangement (the global minimum on the potential energy surface) and any other low-energy conformers. This involves systematically rotating the substituent around the C-C bond connecting it to the ring and calculating the energy at each step.

The results of such an analysis would likely reveal one or two preferred orientations of the allenyl group relative to the pyridine ring. These orientations would be governed by a balance between minimizing steric clashes between the hydrogens of the allenyl group and the hydrogen at the 2- or 4-position of the pyridine ring, and maximizing any favorable electronic (e.g., hyperconjugative) interactions. The energy barriers between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a workhorse of computational chemistry for investigating reaction pathways. mdpi.com For Pyridine, 3-(1,2-propadienyl)-, DFT can be used to model a variety of potential reactions, including electrophilic substitution on the pyridine ring, additions to the allenic double bonds, and metal-catalyzed cyclizations. researchgate.netsocietechimiquedefrance.fr

A key aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy point along a reaction coordinate. DFT calculations can locate these transient structures and vibrational frequency analysis can confirm them (a transition state has exactly one imaginary frequency). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical determinant of the reaction rate. rsc.org For instance, in a potential electrophilic attack on the pyridine nitrogen, DFT could be used to calculate the energy barrier for this process.

Many reactions involving Pyridine, 3-(1,2-propadienyl)- could yield multiple products. For example, addition of an electrophile to the allenyl group could occur at the central carbon or one of the terminal carbons. DFT can predict the regioselectivity by comparing the activation energies of the different possible pathways. The pathway with the lower energy barrier will be the kinetically favored one. nih.gov Similarly, if chiral centers are formed, the relative energies of the transition states leading to different stereoisomers can predict the stereoselectivity of the reaction.

Table 2: Hypothetical DFT Energy Profile for Electrophilic Addition to the Allenyl Group

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Attack at Central Carbon | 0.0 | +25.3 | -10.2 | 25.3 |

| Attack at Terminal Carbon | 0.0 | +18.7 | -15.8 | 18.7 |

Note: These are illustrative values to demonstrate how DFT can be used to predict regioselectivity. The terminal attack shows a lower activation energy, suggesting it would be the major pathway.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations can provide insight into the dynamic behavior of Pyridine, 3-(1,2-propadienyl)- over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes, solvent effects, and other dynamic processes. For example, an MD simulation could show how the allenyl group rotates and flexes in a solvent environment at room temperature, providing a more realistic picture of its behavior than static calculations alone.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. mdpi.com For Pyridine, 3-(1,2-propadienyl)-, DFT calculations can predict:

Infrared (IR) spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. doi.org This can aid in the interpretation of experimental spectra by assigning specific peaks to particular vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values after appropriate scaling. doi.org This can help in structure elucidation.

UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. dergipark.org.tr

Table 3: Representative Comparison of Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Pyridine ring breathing | ~995 | ~998 |

| C=C=C asymmetric stretch | ~1950 | ~1955 |

| C-H stretch (pyridine) | ~3050 | ~3058 |

Note: This table shows typical agreement between experimental and DFT-calculated (e.g., B3LYP/6-31G) frequencies for characteristic modes. The calculated frequencies are often scaled to better match experimental data.*

Potential Applications of Pyridine, 3 1,2 Propadienyl in Non Biological Domains

Role in Materials Science

Applications in Organic Electronics and Optoelectronic Materials

While no specific studies on Pyridine (B92270), 3-(1,2-propadienyl)- for organic electronics have been found, the electronic properties of the pyridine moiety suggest a potential for such applications. Pyridine is an electron-deficient aromatic heterocycle, a characteristic that is often sought after in the design of n-type organic semiconductors. The incorporation of a pyridine ring into a conjugated polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.

The 1,2-propadienyl (allenyl) group, with its cumulated double bonds, introduces a rigid, linear π-system. This could, in principle, be exploited to influence the molecular packing and electronic coupling between molecules in a solid-state device. The unique geometry of the allene (B1206475) could enforce specific intermolecular orientations, which is a critical factor in achieving high charge carrier mobility.

However, the stability of the allenyl group can be a concern. Allenes are known to be reactive and can undergo rearrangements or additions, which might compromise the long-term stability and performance of an electronic device.

Table 1: Hypothetical Electronic Properties of Pyridine, 3-(1,2-propadienyl)- and Related Moieties

| Compound/Moiety | Potential Role in Organic Electronics | Key Structural Feature | Anticipated Property |

|---|---|---|---|

| Pyridine | n-type material, electron transport layer | Electron-deficient aromatic ring | Lowers LUMO energy |

| Allene (1,2-propadienyl) | π-conjugated linker, morphology control | Cumulated double bonds, linear geometry | Influences molecular packing, potential for high charge mobility |

| Pyridine, 3-(1,2-propadienyl)- | Multifunctional component | Combination of pyridine and allene | Could exhibit both electron-deficient and specific conformational properties |

This table is based on theoretical considerations and the known properties of the constituent functional groups, not on experimental data for the specific compound.

Development of Dyes and Pigments

The development of dyes and pigments based on Pyridine, 3-(1,2-propadienyl)- is not documented. Generally, organic chromophores possess extended π-conjugated systems that allow for the absorption of light in the visible region. While the pyridine ring is aromatic, it does not absorb significantly in the visible spectrum on its own. The allenic group extends the conjugation to a small degree, but it is unlikely to shift the absorption into the visible range to a significant extent to function as a dye or pigment in its simple form.

For this molecule to act as a chromophore, it would likely need to be incorporated into a larger, more extended system of conjugation, for instance, by being part of a donor-acceptor architecture. In such a system, the electron-withdrawing nature of the pyridine ring could be utilized.

Building Block in Complex Organic Synthesis (beyond natural products)

The utility of Pyridine, 3-(1,2-propadienyl)- as a building block in complex organic synthesis is predicated on the reactivity of its two key functional groups. The pyridine ring can undergo various transformations, including N-alkylation, N-oxidation, and electrophilic substitution (though it is generally deactivated towards this). The nitrogen atom can also act as a ligand for metal catalysts.

The allene moiety is a versatile functional group with a rich reaction chemistry. It can participate in:

Cycloaddition reactions: Allenes can react as dienophiles or dienes in Diels-Alder reactions, and also undergo [2+2] cycloadditions.

Nucleophilic and electrophilic additions: The sp-hybridized central carbon of the allene is electrophilic, while the sp2-hybridized terminal carbons can be nucleophilic.

Rearrangements: Allenes can undergo various rearrangements, often catalyzed by metals, to form other useful structures.

Metal-catalyzed cross-coupling reactions: The C-H bonds of terminal allenes can be functionalized.

The combination of a pyridine ring and an allene in one molecule offers the potential for tandem or sequential reactions, where the reactivity of one group can be used to construct complexity, followed by transformations of the other. For example, the pyridine nitrogen could coordinate to a metal catalyst, directing a reaction at the allene.

Table 2: Potential Synthetic Transformations of Pyridine, 3-(1,2-propadienyl)-

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Pyridine | N-Alkylation | Formation of pyridinium (B92312) salts |

| Pyridine | N-Oxidation | Formation of pyridine-N-oxides |

| Allene | Cycloaddition | Synthesis of cyclic and bicyclic compounds |

| Allene | Hydration/Hydrofunctionalization | Formation of ketones, vinyl halides, etc. |

| Both | Metal-catalyzed reactions | Complex molecular scaffolds |

This table outlines potential reactions based on the general reactivity of pyridine and allene functional groups.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient, atom-economical, and environmentally benign methods for the synthesis of 3-(1,2-propadienyl)pyridine is a cornerstone for its widespread application. Current synthetic approaches often involve multi-step sequences that may not align with the principles of green chemistry. Future research should prioritize the development of more direct and sustainable strategies.

One promising avenue is the direct C-H functionalization of the pyridine (B92270) ring. Achieving meta-selective C-H allenylation would be a significant breakthrough, bypassing the need for pre-functionalized pyridine precursors and thus minimizing waste. Furthermore, the exploration of photoredox and electrochemical methods could provide milder and more sustainable alternatives to traditional synthetic protocols. Biocatalysis, using engineered enzymes, presents another frontier for the enantioselective synthesis of chiral allenylpyridines, offering high selectivity under environmentally friendly conditions.

| Synthetic Strategy | Potential Advantages |

| Direct C-H Allenylation | High atom economy, reduced synthetic steps |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source |

| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants/reductants, precise control over reaction conditions |

| Biocatalysis | High enantioselectivity, environmentally benign conditions |

Unveiling Undiscovered Reactivity Patterns and Transformations

The allene (B1206475) functionality in 3-(1,2-propadienyl)pyridine is a hub of latent reactivity, offering possibilities for a wide array of chemical transformations that remain to be explored. A systematic investigation into its participation in various cycloaddition reactions is a particularly compelling direction. The allene can act as a dienophile or a diene in [4+2] cycloadditions, and as a 2π component in [2+2] and [3+2] cycloadditions, providing access to a diverse range of complex heterocyclic scaffolds mdpi.comlibretexts.orglibretexts.orgyoutube.com. The development of catalytic asymmetric cycloaddition reactions would be especially valuable for the synthesis of enantioenriched compounds with potential biological activity nih.gov.

Furthermore, the exploration of transition-metal-catalyzed hydrofunctionalization and difunctionalization reactions of the allene moiety could lead to the development of novel methods for the introduction of various functional groups. The unique electronic environment provided by the pyridine ring is expected to influence the regioselectivity and stereoselectivity of these transformations.

Advanced Characterization of Transient Intermediates and Reaction Pathways

A deeper mechanistic understanding of the reactions involving 3-(1,2-propadienyl)pyridine is crucial for the rational design of new transformations and catalysts. The high reactivity of allenes often leads to the formation of transient intermediates that are difficult to detect and characterize. Future research should leverage advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound mdpi.com.

Techniques such as stopped-flow NMR and rapid-injection mass spectrometry can provide valuable information on the kinetics and mechanisms of fast reactions. The use of matrix isolation techniques, combined with IR and UV-Vis spectroscopy, could allow for the direct observation and characterization of highly reactive intermediates at low temperatures. These experimental studies, when coupled with computational modeling, will provide a detailed picture of the reaction energy profiles and the structures of transition states and intermediates.

| Characterization Technique | Information Gained |

| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of intermediates. |

| In-situ IR/Raman Spectroscopy | Vibrational information on transient species, bond formation and cleavage during a reaction. |

| Stopped-Flow Spectroscopy | Kinetic data for fast reactions in solution. |

| Matrix Isolation Spectroscopy | Spectroscopic characterization of highly reactive, isolated intermediates at low temperatures. |

Design of Highly Efficient and Selective Catalytic Systems

The development of bespoke catalysts will be instrumental in unlocking the full synthetic potential of 3-(1,2-propadienyl)pyridine. Future research should focus on the design of transition-metal catalysts with tailored ligand environments to control the chemo-, regio-, and enantioselectivity of reactions involving the allene moiety. For instance, palladium- and rhodium-based catalysts have shown promise in the functionalization of pyridines and allenes independently, and their application to this hybrid molecule is a logical next step researchgate.netnih.gov.

Organocatalysis also presents a promising, metal-free approach for the asymmetric functionalization of 3-(1,2-propadienyl)pyridine. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts could be employed to control the stereochemical outcome of various transformations. The development of recyclable heterogeneous catalysts will also be important for enhancing the sustainability of synthetic processes involving this compound.

Development of New Functional Materials with Tunable Properties

The rigid structure and the presence of a coordinating nitrogen atom in the pyridine ring, combined with the reactive allene group, make 3-(1,2-propadienyl)pyridine an attractive building block for the synthesis of novel functional materials. The pyridine moiety can act as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers nih.gov. The allene group can then be used for post-synthetic modification of these materials, allowing for the tuning of their porosity, catalytic activity, and sensing properties.

Furthermore, the incorporation of 3-(1,2-propadienyl)pyridine into polymer backbones could lead to the development of new materials with interesting electronic and optical properties. The allene unit can be polymerized or used as a cross-linking agent to create novel polymer architectures. These materials could find applications in areas such as organic electronics, gas separation, and catalysis. The synthesis of terpyridine-containing functional materials from biomass-derived chemicals is an emerging area that could be adapted for this compound mdpi.com.

| Material Type | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Tunable porosity for gas storage and separation, heterogeneous catalysis. |

| Coordination Polymers | Luminescent materials for sensing and imaging. |

| Conjugated Polymers | Organic semiconductors for electronic devices. |

| Cross-linked Polymers | High-performance thermosets and elastomers. |

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach that combines computational chemistry with experimental studies will be crucial for accelerating progress in the field. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of 3-(1,2-propadienyl)pyridine and its derivatives mdpi.comuni-goettingen.de. These theoretical insights can guide the design of new experiments and the interpretation of experimental results.

For example, computational modeling can be used to screen potential catalysts for a desired transformation, predict the regioselectivity and stereoselectivity of reactions, and elucidate complex reaction mechanisms. The combination of computational predictions with experimental validation will enable a more rational and efficient approach to the development of new synthetic methods and materials based on 3-(1,2-propadienyl)pyridine.

Q & A

Basic: What are the common synthetic routes for preparing pyridine derivatives with 1,2-propadienyl substituents?

Methodological Answer:

The synthesis of 1,2-propadienyl-substituted pyridines typically involves coupling reactions between pyridine precursors and allenyl intermediates. For example, 3-(1,2-propadienyl)pyridine can be synthesized via nucleophilic substitution using pyridine derivatives (e.g., 3-halopyridines) and propargyl Grignard reagents under inert conditions. Key steps include:

- Catalytic methods : Use of Fe₂O₃@SiO₂/In₂O₃ catalysts to enhance reaction efficiency and selectivity, as demonstrated in the synthesis of allylidene-pyrazole derivatives .

- Sulfur-based intermediates : Reactions involving 1,2-propadienyl phenyl sulfides (e.g., 2b in ), where pyridine acts as a base to stabilize intermediates during thiolation reactions .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) is critical for isolating products, with yields ranging from 31% to 47% depending on substituents .

Advanced: How can regioselectivity challenges in halohydroxylation of 1,2-allenyl pyridines be addressed?

Methodological Answer:

Regioselectivity in halohydroxylation is influenced by electronic and steric factors. For 3-(1,2-propadienyl)pyridine , the following strategies are recommended:

- Substituent positioning : Electron-withdrawing groups (e.g., halogens) on the pyridine ring direct hydroxylation to the less hindered carbon of the allene. For instance, bromine at the 6-position (as in 6-bromo-1-(1,2-propadienyl)imidazo[4,5-b]pyridin-2-one ) enhances selectivity due to steric and electronic effects .

- Catalytic tuning : Fe₂O₃@SiO₂/In₂O₃ catalysts promote selective hydroxylation by stabilizing transition states via Lewis acid-base interactions .

- Spectroscopic validation : Use NMR and NMR to confirm regiochemistry (e.g., δ 5.88–5.97 ppm for allenic protons in Z-2a) .

Basic: What analytical techniques are essential for characterizing 3-(1,2-propadienyl)pyridine derivatives?

Methodological Answer:

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., m/z 252.09727 for C₁₇H₁₆S) .

- NMR spectroscopy : NMR identifies allenic protons (δ 5.0–6.0 ppm), while NMR distinguishes sp² carbons (δ 85–105 ppm for allenic carbons) .

- Infrared (IR) spectroscopy : Strong absorption at ~1940 cm⁻¹ indicates C=C stretching in the allene moiety .

Advanced: How do computational methods aid in predicting reactivity patterns of 3-(1,2-propadienyl)pyridine in medicinal chemistry?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the electron-deficient pyridine ring directs electrophilic additions to the allene .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes), as seen in studies of imidazo[4,5-b]pyridin-2-one derivatives .

- InChIKey analysis : Tools like PubChem’s InChIKey (e.g., RWFBQHICRCUQJJ-CMPLNLGQSA-N) map stereoelectronic features for drug-likeness assessments .

Advanced: What contradictions exist in reported spectral data for 1,2-propadienyl pyridines, and how can they be resolved?

Methodological Answer:

- Mass spectral discrepancies : Variations in fragmentation patterns (e.g., m/z 148 vs. 147 base peaks) may arise from ionization conditions. Cross-validate using EI (electron impact) and CI (chemical ionization) modes .

- NMR shift conflicts : Discrepancies in shifts (e.g., δ 203.5 ppm for carbonyl vs. δ 209.3 ppm for thiocarbonyl) highlight solvent effects. Use deuterated solvents (CDCl₃) and internal standards (TMS) for consistency .

- Crystallographic validation : Single-crystal X-ray diffraction (e.g., R factor = 0.031) resolves ambiguities in bond lengths and angles .

Basic: What safety protocols are critical when handling 3-(1,2-propadienyl)pyridine derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., pyridine vapors) .

- Waste disposal : Classify waste under RCRA guidelines (e.g., UN2788 for organotin derivatives) .

Advanced: How can reaction yields for 3-(1,2-propadienyl)pyridine syntheses be optimized?

Methodological Answer:

- Catalyst loading : Adjust Fe₂O₃@SiO₂/In₂O₃ ratios (e.g., 5–10 mol%) to balance activity and cost .

- Temperature control : Maintain 115°C for piperazine coupling reactions to avoid side products .

- Workup modifications : Replace column chromatography with recrystallization for polar derivatives (e.g., using ethanol/water mixtures) .

Advanced: What role does the 1,2-propadienyl group play in modulating biological activity?

Methodological Answer:

- Conformational rigidity : The allene’s linear structure enhances binding to hydrophobic enzyme pockets (e.g., in imidazo[4,5-b]pyridin-2-one antipsychotics) .

- Electrophilic reactivity : The allene’s electron-deficient nature facilitates covalent bonding with cysteine residues in target proteins .

- Metabolic stability : Fluorine or chlorine substituents reduce oxidative degradation, as seen in 6-bromo derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.